molecular formula C6H7ClN4 B1436586 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine CAS No. 130024-04-3

6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1436586
CAS RN: 130024-04-3
M. Wt: 170.6 g/mol
InChI Key: VNXXECBMUOPFOT-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a compound that has been studied for its potential pharmacological properties . It has been found to be a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is closely related to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) .


Chemical Reactions Analysis

The chemical reactions involving 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine have been studied. For instance, it has been used as a starting material in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Cancer Cell Proliferation Inhibition

The compound 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine has been evaluated for its ability to inhibit cell proliferation in various human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). Studies have shown that synthesized compounds with this structure can exhibit significant inhibitory effects .

CDK2 Inhibition for Cancer Treatment

This compound is part of a class of small molecules that target CDK2 (cyclin-dependent kinase 2), a protein associated with cancer cell growth. Inhibiting CDK2 is considered an appealing approach for selective cancer treatment .

3. Anticancer Activity Against Various Cancer Cell Lines Derivatives containing the pyrazolo[3,4-d]pyrimidine structure have been synthesized and tested for in-vitro anticancer activity against a range of cancer cell lines, indicating potential broad-spectrum anticancer properties .

Safety and Hazards

The safety and hazards associated with 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine are not fully documented. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXECBMUOPFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN=C(N2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine

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